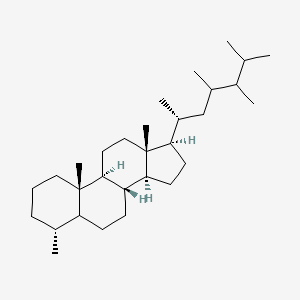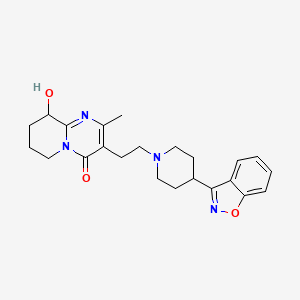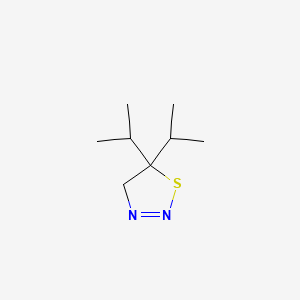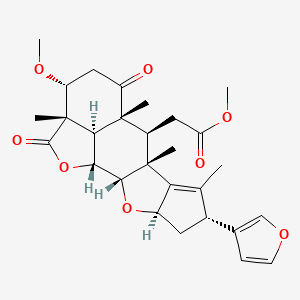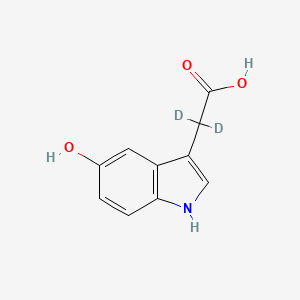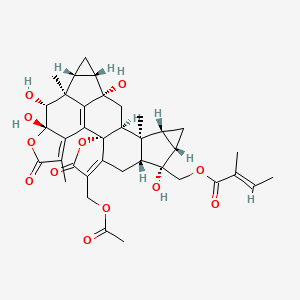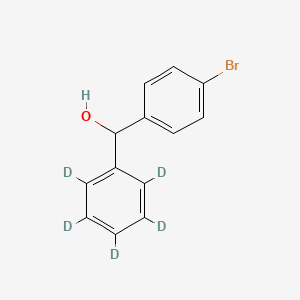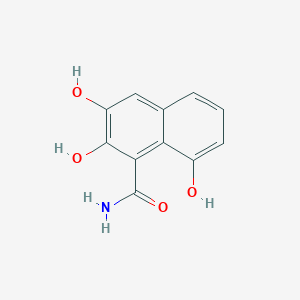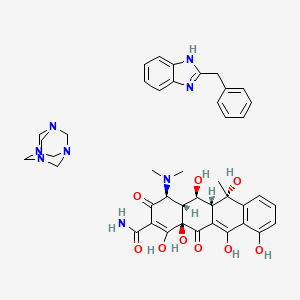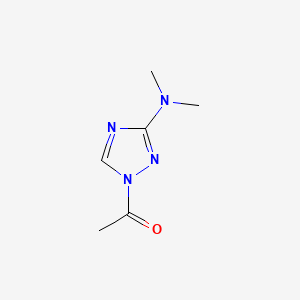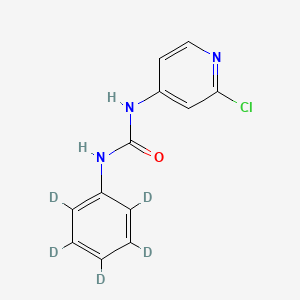
Forchlorfenuron-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Forchlorfenuron-d5 is a deuterated form of Forchlorfenuron, a synthetic plant growth regulator and cytokinin. It is primarily used to increase the size of fruits by promoting cell division and expansion. The compound has a molecular formula of C12H5D5ClN3O and a molecular weight of 252.71 g/mol .
作用机制
Target of Action
Forchlorfenuron-d5 is a deuterium-labeled version of Forchlorfenuron . Forchlorfenuron is a plant growth regulator and cytokinin . It primarily targets plant cells, promoting cell division and growth . In addition, Forchlorfenuron has been found to interact with septins, a group of GTP-binding proteins that form cytoskeleton-like filaments .
Mode of Action
This compound, like its parent compound Forchlorfenuron, acts synergistically with natural auxins in plants to promote cell division and growth . It has been suggested that Forchlorfenuron interferes with GTP binding to septins, thereby affecting their assembly and function . This interaction results in the formation of enlarged, stable polymers .
生化分析
Biochemical Properties
Forchlorfenuron-d5 plays a significant role in biochemical reactions, primarily by mimicking the natural plant hormone cytokinin. It interacts with various enzymes, proteins, and other biomolecules to regulate cell division and growth. This compound binds to cytokinin receptors, initiating a cascade of signaling events that promote cell proliferation. It also interacts with enzymes involved in cytokinin metabolism, such as cytokinin oxidase/dehydrogenase, which modulates its activity and stability .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In plant cells, it enhances cell division and expansion, leading to increased fruit size and yield. In mammalian cells, this compound has been shown to induce apoptosis in hepatocytes via the MKK3/p38/ATF-2 signaling pathway . It also inhibits mitochondrial respiration and shifts cellular metabolism towards glycolysis in endometrial cancer cells . These effects highlight the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to cytokinin receptors, which activates downstream signaling pathways. This activation leads to the transcription of genes involved in cell division and growth. This compound also affects sugar metabolism by increasing the expression of genes such as SUSY, HK, and FK, which are involved in sucrose metabolism . Additionally, it down-regulates genes related to auxin and gibberellin synthesis and signal transduction, further promoting cell division and growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound is stable and maintains its activity for extended periods. Its degradation and permeation characteristics vary depending on the experimental conditions. For example, in oriental melon fruit, this compound was detected primarily in the exocarp and mesocarp regions and decreased within two days after application . Long-term exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic shifts.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a 180-day repeated-dose toxicity study on Sprague-Dawley rats, this compound was administered at dosage levels of 0, 0.6, and 60 mg/kg body weight . The study revealed that high doses of this compound caused severe hydrometra in the uterus and pathological changes in the ovaries. Additionally, it inhibited the proliferation of granulosa cells and downregulated the expression of steroidogenesis-related genes, resulting in decreased steroid hormone production .
Metabolic Pathways
This compound is involved in several metabolic pathways. It accelerates sugar metabolism by increasing the content of sucrose through the upregulation of genes such as SUSY, HK, and FK . The compound also undergoes biotransformation by fungi such as Cunninghamella elegans, which converts it to 4-hydroxyphenyl-forchlorfenuron, a major secondary metabolite . This biotransformation is consistent with mammalian metabolism and provides insights into the compound’s metabolic fate.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. In oriental melon fruit, the compound’s spatial distribution and migration characteristics were studied using matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) . The majority of this compound was detected in the exocarp and mesocarp regions, indicating its preferential accumulation in these tissues. The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is known to localize in specific cellular compartments, where it interacts with target biomolecules. For example, in plant cells, this compound localizes to the cytoplasm and nucleus, where it binds to cytokinin receptors and modulates gene expression. In mammalian cells, its localization to mitochondria and other organelles influences cellular metabolism and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
Forchlorfenuron-d5 is synthesized by incorporating deuterium atoms into the Forchlorfenuron molecule. The synthesis typically involves the reaction of 2-chloro-4-aminopyridine with phenyl isocyanate in the presence of a deuterated solvent. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .
化学反应分析
Types of Reactions
Forchlorfenuron-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or pyridine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of this compound .
科学研究应用
Forchlorfenuron-d5 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies.
Biology: Employed in plant physiology research to study the effects of cytokinins on cell division and growth.
Medicine: Investigated for its potential effects on cancer cell growth and metabolism.
Industry: Utilized in agricultural research to enhance fruit size and yield
相似化合物的比较
Similar Compounds
Triclopyr: An auxin analog used as a plant growth regulator.
Hydroxy-forchlorfenuron: A hydroxylated derivative of Forchlorfenuron.
Forchlorfenuron-sulfate: A sulfonated metabolite of Forchlorfenuron.
Uniqueness
Forchlorfenuron-d5 is unique due to its deuterated nature, which makes it an invaluable tool in isotopic labeling studies. Its ability to enhance fruit size and yield while providing detailed insights into metabolic pathways sets it apart from other similar compounds .
属性
IUPAC Name |
1-(2-chloropyridin-4-yl)-3-(2,3,4,5,6-pentadeuteriophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-11-8-10(6-7-14-11)16-12(17)15-9-4-2-1-3-5-9/h1-8H,(H2,14,15,16,17)/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXLRLUVLMHHIK-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)NC2=CC(=NC=C2)Cl)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is Forchlorfenuron-d5 used in this research instead of Forchlorfenuron?
A1: this compound serves as an isotope internal standard in this study. Internal standards are crucial in analytical chemistry, particularly when using techniques like mass spectrometry. Here's why:
- Quantification: By comparing the signal intensity of Forchlorfenuron to that of the known concentration of this compound, researchers can accurately quantify the amount of Forchlorfenuron present in fruit samples. []
Q2: What types of analytical methods benefit from the use of this compound?
A2: The research specifically mentions the use of this compound with ultra high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). [] This technique combines the separation power of liquid chromatography with the detection specificity and sensitivity of tandem mass spectrometry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

